molecular formula C15H10BrF3O B1325420 2-(4-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-27-5

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No. B1325420
M. Wt: 343.14 g/mol
InChI Key: FSVDTRQXNCWVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Bromophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Stereochemical Outcomes in McMurry Coupling

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone has been studied for its role in McMurry coupling reactions. For example, its use in coupling with 4-bromoacetophenone using lithium aluminium hydride and titanium trichloride in THF resulted in the formation of 2,3-bis(4-bromophenyl)-2-butenes. This study provided insights into the stereochemical outcomes of these reactions, which are significant for organic synthesis (Daik et al., 1998).

Application in Derivatization for Chromatography

The compound has been utilized in the derivatization of carboxylic acids for high-performance liquid chromatography. A study described the preparation of carboxylic acid 4'-bromophenacyl ester derivatives using 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, demonstrating its utility in enhancing spectrophotometric detection in chromatographic methods (Ingalls et al., 1984).

Structural Studies in Crystallography

The compound has also been a subject of interest in crystallography to understand molecular structures better. For instance, the synthesis of C17H15BrOS by reacting 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone and subsequent structural analysis by X-ray crystallography provided valuable information on molecular orientations and interactions (Choi et al., 2007).

Photocleavage in DNA Study

Significant research has been conducted on bromoacetophenone derivatives for their ability to induce photocleavage in DNA. Studies on 4'-bromoacetophenone derivatives have explored their potential as photoinducible DNA cleaving agents, which is crucial for understanding DNA-protein interactions and developing therapeutic agents (Wender & Jeon, 1999; Jeon & Wender, 2001).

Application in Antioxidant Research

Research on various derivatives of bromoacetophenone, including 2-(4-Bromophenyl)-4'-trifluoromethylacetophenone, has been conducted to assess their antioxidant activities. This is important for developing potential therapeutic agents with antioxidant properties (Brahmana et al., 2021).

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVDTRQXNCWVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642321
Record name 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone

CAS RN

898784-27-5
Record name Ethanone, 2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.